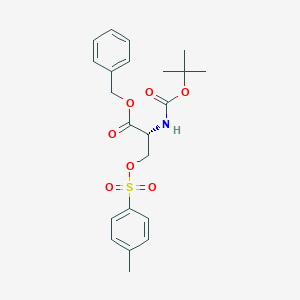

Boc-D-Ser(Tos)-O-Bzl

Descripción general

Descripción

Boc-D-Ser(Tos)-O-Bzl, also known as N-(tert-Butoxycarbonyl)-O-benzyl-D-serine p-toluenesulfonate, is a derivative of D-serine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl (Bzl) protecting group on the hydroxyl group, and a p-toluenesulfonate (Tos) group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Ser(Tos)-O-Bzl typically involves the protection of D-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is then protected using benzyl bromide in the presence of a base like sodium hydride. Finally, the compound is treated with p-toluenesulfonyl chloride to introduce the p-toluenesulfonate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Ser(Tos)-O-Bzl undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc, Bzl, and Tos protecting groups under acidic or basic conditions.

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the serine residue.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Bzl removal, and sodium hydroxide for Tos removal.

Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield D-serine, while substitution reactions yield various serine derivatives.

Aplicaciones Científicas De Investigación

Boc-D-Ser(Tos)-O-Bzl has numerous applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Boc-D-Ser(Tos)-O-Bzl involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme active sites in biological studies or receptor binding sites in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-Serine: Lacks the benzyl and p-toluenesulfonate groups.

Boc-L-Serine: The L-isomer of Boc-D-Serine.

Boc-D-Ser(Bzl)-OH: Lacks the p-toluenesulfonate group.

Uniqueness

Boc-D-Ser(Tos)-O-Bzl is unique due to the presence of multiple protecting groups, which provide enhanced stability and versatility in synthetic applications. The combination of Boc, Bzl, and Tos groups allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and other chemical processes.

Actividad Biológica

Boc-D-Ser(Tos)-O-Bzl is a derivative of D-serine, a non-canonical amino acid that plays significant roles in various biological processes, particularly in the central nervous system. This compound is notable for its potential applications in peptide synthesis and its biological activities, including its role as a modulator of neurotransmission and its implications in neuropharmacology.

Chemical Structure and Synthesis

This compound is characterized by the following structural components:

- Boc (tert-butyloxycarbonyl) : A common protecting group for amino acids.

- Tos (tosyl) : A sulfonyl group that provides stability during synthesis.

- Bzl (benzyl) : A protecting group for the hydroxyl side chain of serine.

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled on a resin and subsequently deprotected to yield the final product. The use of Boc chemistry allows for the selective removal of protecting groups under mild conditions, facilitating the incorporation of D-serine into peptides .

Neurotransmission Modulation

D-serine acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. Studies have shown that this compound can enhance NMDA receptor activity, potentially leading to improved cognitive functions. This has been particularly relevant in research focusing on neurodegenerative diseases such as Alzheimer's disease, where dysregulation of NMDA receptor signaling is implicated .

Case Studies

- Alzheimer's Disease : Research indicates that D-serine may play a protective role against neurodegeneration associated with Alzheimer's disease. In vitro studies demonstrated that D-serine supplementation could reduce amyloid-beta peptide toxicity in neuronal cultures, suggesting that this compound may have therapeutic potential in mitigating Alzheimer's pathology .

- Schizophrenia : Clinical trials have explored the use of D-serine as an adjunct treatment for schizophrenia. The administration of D-serine has shown promise in alleviating negative symptoms and cognitive deficits associated with the disorder. This compound's ability to modulate NMDA receptor activity may contribute to these therapeutic effects .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively enhances NMDA receptor-mediated currents in cultured neurons. The compound's efficacy was measured using electrophysiological techniques, revealing significant increases in synaptic transmission when compared to controls without D-serine supplementation.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Electrophysiology | Increased NMDA receptor currents with this compound |

| Study 2 | Neuronal culture assays | Reduced amyloid-beta toxicity with D-serine treatment |

| Study 3 | Schizophrenia clinical trial | Improved cognitive function with D-serine adjunct therapy |

Safety and Toxicity

Safety assessments of this compound indicate that it has a favorable toxicity profile when used within recommended dosages. Long-term studies are ongoing to evaluate any potential adverse effects associated with chronic administration .

Propiedades

IUPAC Name |

benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLINPVUWRCFB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577537 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141527-79-9 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.